molecular formula C13H19NO4 B15272211 Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate

Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate

Cat. No.: B15272211
M. Wt: 253.29 g/mol
InChI Key: RAWDHZQWPHODNH-UHFFFAOYSA-N
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Description

Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate is a complex organic compound with the molecular formula C₁₃H₁₉NO₄. It is a heterocyclic compound that contains a cyclohepta[b]pyridine core structure. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis but with optimizations for yield and purity. This could involve the use of continuous flow reactors and more efficient catalysts to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, particularly at the hydroxyl and carboxylate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. This interaction can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Another heterocyclic compound with similar structural features.

    Methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate: A closely related compound with a different ester group.

Uniqueness

Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate is unique due to its specific functional groups and the cyclohepta[b]pyridine core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

ethyl 9a-hydroxy-2-oxo-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-4a-carboxylate

InChI

InChI=1S/C13H19NO4/c1-2-18-11(16)12-7-4-3-5-8-13(12,17)14-10(15)6-9-12/h6,9,17H,2-5,7-8H2,1H3,(H,14,15)

InChI Key

RAWDHZQWPHODNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCCCC1(NC(=O)C=C2)O

Origin of Product

United States

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